molecular formula C11H15N3O3S B1394825 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone CAS No. 1220039-18-8

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone

Cat. No. B1394825
M. Wt: 269.32 g/mol
InChI Key: CELRETUYRXUBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone” is a chemical compound with the molecular formula C11H15N3O3S . It is a compound that can be used in laboratory chemicals .


Synthesis Analysis

While specific synthesis methods for “4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone” are not available, related compounds have been synthesized. For instance, a series of 2-(4-methylsulfonyl phenyl) indole derivatives have been designed and synthesized, which were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of “4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone” consists of a piperazinone ring attached to a phenyl ring, which is further substituted with an amino group and a methylsulfonyl group .


Physical And Chemical Properties Analysis

The molecular weight of “4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone” is 269.32 . Other physical and chemical properties are not available in the current resources.

Scientific Research Applications

Automated Pre-Column Derivatization and HPLC with Fluorescence Detection

A study by Kline, Kusma, and Matuszewski (1999) describes a method for determining a compound structurally related to 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone in human plasma. This method involves liquid-liquid extraction and automated pre-column chemical derivatization, followed by high-performance liquid chromatography (HPLC) with fluorescence detection (Kline, Kusma, & Matuszewski, 1999).

Phospholipase A2 Inhibitors and Myocardial Infarction

Oinuma et al. (1991) synthesized and evaluated a series of compounds including a structure similar to 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone as potent membrane-bound phospholipase A2 inhibitors. These compounds showed significant potential in reducing the size of myocardial infarction in rats (Oinuma et al., 1991).

Anti-Malarial Activity

A study by Cunico et al. (2009) on the crystal structures of certain piperazine derivatives revealed anti-malarial activity. This suggests the potential utility of similar compounds, such as 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone, in malaria treatment (Cunico et al., 2009).

Novel Antidepressant Metabolism

Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant structurally related to 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone. This study provided insights into the oxidative metabolism involving cytochrome P450 and other enzymes (Hvenegaard et al., 2012).

Atypical Antipsychotic Agents

Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, closely related to 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone, as novel atypical antipsychotic agents. These compounds showed high affinity for serotonin receptors, indicating their potential use in psychiatric disorders (Park et al., 2010).

Nitric Oxide Donor Anti-Inflammatory Agents

Abdellatif, Moawad, and Knaus (2014) synthesized and evaluated a group of compounds, including structures analogous to 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone, as nitric oxide donor anti-inflammatory agents. This research highlights the therapeutic potential of such compounds in inflammation management (Abdellatif, Moawad, & Knaus, 2014).

Future Directions

Given the potential biological activities of related compounds, future research could focus on the synthesis and evaluation of “4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone” and its derivatives for various biological activities. This could include antimicrobial, anti-inflammatory, and COX inhibitory activities, among others .

properties

IUPAC Name

4-(3-amino-4-methylsulfonylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-18(16,17)10-3-2-8(6-9(10)12)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRETUYRXUBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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